molecular formula C30H40N2O4 B15084985 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15084985
M. Wt: 492.6 g/mol
InChI Key: CORPKSYUUNWANC-IMVLJIQESA-N
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Description

4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoyl intermediate: This involves the reaction of 4-butoxy-3-methylbenzoic acid with appropriate reagents to form the benzoyl chloride intermediate.

    Coupling with the pyrrole ring: The benzoyl chloride intermediate is then reacted with a pyrrole derivative under controlled conditions to form the desired pyrrole compound.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow reactors for better control of reaction conditions and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of its functional groups with biological molecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butoxybenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy and tert-butyl groups, along with the dimethylaminoethyl and hydroxyl groups, provides a unique set of interactions and reactivity patterns not found in similar compounds.

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-8-9-18-36-24-15-12-22(19-20(24)2)27(33)25-26(21-10-13-23(14-11-21)30(3,4)5)32(17-16-31(6)7)29(35)28(25)34/h10-15,19,26,33H,8-9,16-18H2,1-7H3/b27-25+

InChI Key

CORPKSYUUNWANC-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

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